
(+)-(2R,4S)-1-(2-(Hydroxymethyl)-1,3-dioxolan-4-yl)thymine
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Overview
Description
(+)-(2R,4S)-1-(2-(Hydroxymethyl)-1,3-dioxolan-4-yl)thymine is a synthetic compound that belongs to the class of nucleoside analogs It is structurally related to thymine, one of the four nucleobases in the nucleic acid of DNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-(2R,4S)-1-(2-(Hydroxymethyl)-1,3-dioxolan-4-yl)thymine typically involves the condensation of thymine with a suitable diol under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the dioxolane ring. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the production. The use of catalysts and advanced purification techniques, such as chromatography, can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(+)-(2R,4S)-1-(2-(Hydroxymethyl)-1,3-dioxolan-4-yl)thymine can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like thionyl chloride or alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with distinct chemical and physical properties.
Scientific Research Applications
(+)-(2R,4S)-1-(2-(Hydroxymethyl)-1,3-dioxolan-4-yl)thymine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its potential role in DNA replication and repair mechanisms.
Industry: The compound is used in the development of diagnostic tools and biosensors.
Mechanism of Action
The mechanism of action of (+)-(2R,4S)-1-(2-(Hydroxymethyl)-1,3-dioxolan-4-yl)thymine involves its incorporation into DNA or RNA, where it can disrupt normal nucleic acid synthesis. This disruption can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets include DNA polymerases and reverse transcriptases, which are essential for nucleic acid synthesis.
Comparison with Similar Compounds
Similar Compounds
2’-Deoxy-5-fluorouridine: Another nucleoside analog with anticancer properties.
Zidovudine: A nucleoside analog used in the treatment of HIV.
Lamivudine: A nucleoside analog used in the treatment of hepatitis B and HIV.
Uniqueness
(+)-(2R,4S)-1-(2-(Hydroxymethyl)-1,3-dioxolan-4-yl)thymine is unique due to its specific stereochemistry and the presence of the dioxolane ring, which can confer distinct biological activities and pharmacokinetic properties compared to other nucleoside analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
(+)-(2R,4S)-1-(2-(Hydroxymethyl)-1,3-dioxolan-4-yl)thymine, also known as a derivative of thymine with a hydroxymethyl dioxolane moiety, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C9H12N2O5
- Molecular Weight : 212.20 g/mol
- CAS Number : 454130
The biological activity of this compound is primarily attributed to its interaction with nucleic acids and enzymes involved in nucleotide metabolism. The hydroxymethyl dioxolane structure may enhance its stability and bioavailability, allowing it to participate in various biochemical pathways.
Antiviral Activity
Research indicates that derivatives of thymine can exhibit antiviral properties by inhibiting viral replication. Specifically, compounds similar to this compound have been studied for their effects on viruses that rely on host nucleotide synthesis for replication.
Case Study: Hepatitis E Virus (HEV)
A study investigated the role of nucleotide synthesis inhibitors on HEV replication. It was found that targeting specific enzymes in the pyrimidine biosynthetic pathway led to significant antiviral activity against HEV. The mechanism involved the depletion of purine nucleotides necessary for viral replication, suggesting that similar compounds could be explored for therapeutic applications against viral infections .
Antitumor Activity
The compound's structural similarity to nucleosides suggests potential antitumor activity. In vitro studies have shown that certain thymine analogs can inhibit cell proliferation in cancer cell lines.
Case Study: Cytotoxicity in Cancer Cells
A study evaluated novel pyrimidine derivatives for their cytotoxic effects on human cancer cells. One derivative significantly inhibited cell migration and invasion, suggesting that modifications to the thymine structure could enhance its anticancer properties .
Research Findings
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing (+)-(2R,4S)-1-(2-(hydroxymethyl)-1,3-dioxolan-4-yl)thymine with high enantiomeric purity?
- Methodological Answer : The synthesis typically involves stereoselective formation of the 1,3-dioxolane ring. Protecting groups like tert-butyldiphenylsilyl (TBDPS) are critical for controlling regiochemistry during nucleoside coupling . For example, highlights the use of TBDPS-protected intermediates to achieve enantiomerically pure β-di-dioxolane nucleosides. Purification via preparative TLC (e.g., CH₂Cl₂-acetone solvent systems) ensures separation of diastereomers . Reaction conditions (e.g., anhydrous solvents, controlled temperature) must be optimized to prevent racemization.
Q. Which analytical techniques are most reliable for confirming the stereochemistry of this compound?
- Methodological Answer : Chiral HPLC and NMR with chiral shift reagents (e.g., Eu(hfc)₃) are standard for stereochemical validation. reports UV spectroscopy (λmax ≈ 269 nm) and NMR (¹H/¹³C) to characterize enantiomers. X-ray crystallography provides definitive confirmation of absolute configuration but requires high-quality single crystals . Polarimetry can also supplement these methods by measuring optical rotation.
Q. What in vitro models are suitable for evaluating antiviral activity of dioxolane-modified nucleosides?
- Methodological Answer : Hepatitis B virus (HBV)-infected primary human hepatocytes or HepG2.2.15 cells are commonly used, as demonstrated in for β-di-dioxolane nucleosides. Assays should measure viral DNA reduction via qPCR and cytotoxicity via MTT assays. Dose-response curves (IC₅₀) and selectivity indices (CC₅₀/IC₅₀) are critical for assessing efficacy and safety .
Advanced Research Questions
Q. How can researchers resolve contradictions in antiviral activity data between enantiomeric forms of dioxolane nucleosides?
- Methodological Answer : Comparative studies using enantiomerically pure samples (e.g., (2R,4S) vs. (2S,4R)) are essential. shows that minor stereochemical changes drastically alter anti-HBV activity. Molecular docking simulations can predict binding affinities to viral polymerases, while metabolomic profiling (e.g., LC-MS) identifies enantiomer-specific metabolic pathways that may explain activity differences .
Q. What experimental strategies optimize the yield of 1,3-dioxolane ring formation during synthesis?
- Methodological Answer : Cyclocondensation of diols with ketones or aldehydes under acidic conditions (e.g., p-TsOH) is a common approach. suggests using aryl aldehydes and dialkyl phosphonates to stabilize transition states. Catalytic systems like BF₃·Et₂O improve regioselectivity. Solvent choice (e.g., toluene for azeotropic water removal) and microwave-assisted synthesis can enhance reaction efficiency .
Q. How does the hydroxymethyl group on the dioxolane ring influence pharmacokinetic properties?
- Methodological Answer : The hydroxymethyl group increases hydrophilicity, improving aqueous solubility but potentially reducing membrane permeability. notes similar compounds (e.g., 4-amino-1-((2S,4S)-dioxolane derivatives) with logP values <1.5. Metabolic stability studies (e.g., liver microsomes) assess susceptibility to oxidation. Prodrug strategies (e.g., esterification) may enhance bioavailability .
Properties
CAS No. |
136982-90-6 |
---|---|
Molecular Formula |
C9H12N2O5 |
Molecular Weight |
228.20 g/mol |
IUPAC Name |
1-[(2R,4S)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O5/c1-5-2-11(9(14)10-8(5)13)6-4-15-7(3-12)16-6/h2,6-7,12H,3-4H2,1H3,(H,10,13,14)/t6-,7+/m0/s1 |
InChI Key |
BCAWWPAPHSAUQZ-NKWVEPMBSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@@H]2CO[C@H](O2)CO |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2COC(O2)CO |
Origin of Product |
United States |
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